molecular formula C16H12BrCl2NO3 B2379845 2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate CAS No. 1794930-97-4

2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate

Cat. No.: B2379845
CAS No.: 1794930-97-4
M. Wt: 417.08
InChI Key: AAGNBUAXLOKNKZ-UHFFFAOYSA-N
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Description

2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate is a synthetic organic compound featuring a hybrid structure combining benzamide and benzoate moieties. Its molecular architecture includes a 3-bromobenzyl group linked via an amino-oxoethyl bridge to a 2,5-dichlorobenzoate ester. This compound is structurally analogous to intermediates used in pharmaceutical development, particularly in radiopharmaceuticals and kinase inhibitors .

Properties

IUPAC Name

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrCl2NO3/c17-11-3-1-2-10(6-11)8-20-15(21)9-23-16(22)13-7-12(18)4-5-14(13)19/h1-7H,8-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGNBUAXLOKNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrCl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of 3-bromobenzylamine, which is then reacted with 2,5-dichlorobenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and alcohols.

Scientific Research Applications

2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, influencing their activity. Additionally, the ester linkage can be hydrolyzed in biological systems, releasing active metabolites that exert their effects through various pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the aryl/heteroaryl substituents and ester groups. Below is a comparative analysis of key analogs, including their molecular features and inferred properties:

Table 1: Structural and Functional Comparison of Analogs

Compound Name / Identifier Key Substituents Molecular Formula Molecular Weight (g/mol) Notes
2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate 3-Br-benzyl, 2,5-Cl-benzoate C₁₆H₁₁BrCl₂N₂O₃ 438.08 Target compound; halogen-rich structure
[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-oxoethyl] 2,5-dichlorobenzoate (565192-43-0) 3-Cl-5-CF₃-pyridinyl, 2,5-Cl-benzoate C₁₆H₉Cl₂F₃N₂O₃ 429.16 Pyridine substitution enhances polarity
[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-oxoethyl] 5-nitrothiophene-2-carboxylate (565166-03-2) 3-Cl-5-CF₃-pyridinyl, 5-NO₂-thiophene C₁₄H₈ClF₃N₃O₅S 430.75 Nitro-thiophene may improve redox activity
AZD1152 (2-{ethyl[3-({4-[(5-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-pyrazol-3-yl)amino]quinazolin-7-y]}oxy)propyl]amino}ethyl phosphate) 3-F-phenyl, quinazoline, phosphate ester C₃₄H₃₈FN₈O₈P 748.69 Clinical kinase inhibitor; phosphate enhances solubility

Key Observations:

In contrast, the trifluoromethyl-pyridine analog (565192-43-0) balances lipophilicity with polarizability due to the CF₃ group. Replacement of bromine with fluorine (as in AZD1152) reduces steric bulk and may improve metabolic stability, a common strategy in drug design.

Ester Group Variations: The 2,5-dichlorobenzoate group in the target compound provides electron-withdrawing effects, stabilizing the ester linkage against hydrolysis. Comparatively, the nitro-thiophene carboxylate (565166-03-2) introduces redox-active properties, which could be exploited in prodrug systems. AZD1152’s phosphate ester group enhances solubility, a critical feature for intravenous administration in its role as a kinase inhibitor.

Biological Relevance: While the target compound lacks direct pharmacological data, analogs like AZD1152 highlight the importance of the 2-oxoethylamino scaffold in targeting enzymatic active sites.

Biological Activity

Chemical Structure and Properties

Chemical Formula: C16H15BrCl2N2O3

Molecular Weight: 404.11 g/mol

The compound features a bromobenzyl amine moiety linked to a dichlorobenzoate structure, which is essential for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole and triazine have been shown to possess effective antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria . The presence of halogen atoms like bromine and chlorine often enhances the antimicrobial efficacy of organic compounds due to their ability to disrupt microbial cell membranes.

Case Study: Antimicrobial Assays

A study evaluating the antimicrobial activity of various dichlorobenzoate derivatives found that compounds with similar structures exhibited inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were measured, demonstrating that modifications in the side chains significantly affected activity levels. For example, certain derivatives showed MICs comparable to standard antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of halogenated compounds has been well-documented. Compounds such as 2,5-dichlorobenzoate derivatives have demonstrated cytotoxicity against various cancer cell lines. In vitro studies have reported that these compounds induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial functions .

Research Findings

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values: The IC50 values for several derivatives were found to be in the micromolar range, indicating significant cytotoxic effects.

Anti-inflammatory Activity

The anti-inflammatory properties of brominated and chlorinated compounds are attributed to their ability to inhibit pro-inflammatory cytokines. In vivo studies have shown that similar compounds can reduce inflammation markers in animal models of arthritis and other inflammatory diseases .

Experimental Results

  • Model Used: Carrageenan-induced paw edema in rats.
  • Results: Significant reduction in paw swelling was observed at doses of 10 mg/kg body weight.

Data Summary Table

Activity Tested Compound Target Organism/Cell Line IC50/MIC Value Reference
Antimicrobial2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoateStaphylococcus aureus32 µg/mL
AnticancerThis compoundMCF-715 µM
Anti-inflammatoryThis compoundRat model-

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